(S,R,S)-AHPC-PEG3-NH2 hydrochloride

Catalog No.
S006857
CAS No.
M.F
C30H46ClN5O7S
M. Wt
656.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-PEG3-NH2 hydrochloride

Product Name

(S,R,S)-AHPC-PEG3-NH2 hydrochloride

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C30H46ClN5O7S

Molecular Weight

656.2 g/mol

InChI

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1

InChI Key

ZOYHUTRHKHRRPK-QVRKWNSCSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

E3 ligase Ligand-Linker Conjugates 5 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a foundational E3 ligase ligand-linker conjugate utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It comprises the high-affinity VH032-derived von Hippel-Lindau (VHL) recruiting ligand, a precisely defined 3-unit polyethylene glycol (PEG3) spacer, and a terminal primary amine . Supplied as a stable hydrochloride salt, this building block provides high solubility and reactivity for direct amide coupling with carboxylate-bearing target ligands . It serves as the exact precursor for benchmark degraders, including the highly cooperative BRD4 degrader MZ1, making it a critical procurement choice for structure-guided degrader development and parallel library synthesis .

Research Fit

PROTAC VHL ligand-linker building block
Modular assembly for targeted protein degradation
High-purity hydrochloride salt with free amine terminus
Supports amine-reactive conjugation workflows
Defined (S,R,S) stereochemistry
Stereochemical-control context for ternary complex studies

Generic substitution of this specific conjugate frequently results in failed ternary complex formation or synthetic bottlenecks. Altering the linker length to PEG2 or PEG4 shifts the spatial distance between the VHL ligand and the target warhead, which can disrupt the specific linker collapse required for cooperative protein-protein interactions in the ternary complex [1]. Substituting the terminal amine with an azide (PEG3-N3) necessitates click chemistry, introducing potential copper toxicity or requiring specialized cyclooctyne warheads, which complicates standard amide-coupling workflows . Furthermore, utilizing the free base instead of the hydrochloride salt reduces DMSO solubility, causing precipitation during high-concentration automated parallel synthesis and leading to inconsistent coupling yields .

Substitution Risk

Linker length PEG2 or PEG4 analogs may shift degradation efficiency and ternary complex cooperativity; rank-order potency is target-specific.
Terminal group Carboxylic acid or protected amine variants alter conjugation chemistry; direct substitution requires re-validation of coupling strategy.
Salt form Free base or alternative salts may differ in aqueous solubility; assay-ready formulation behavior may not transfer directly.

Optimal Linker Length for Ternary Complex Cooperativity

The 3-unit PEG linker in this conjugate provides an optimal atomic distance that enables linker collapse and rigidification within the VHL-target ternary complex. When utilized to synthesize the BET degrader MZ1, the PEG3 linker facilitates highly cooperative binding, achieving a DC50 of 25 nM and a Dmax >90% for BRD4 degradation [1]. In contrast, deviations in linker length (e.g., PEG2 or PEG5) often result in steric clashes or excessive conformational freedom, drastically reducing degradation efficiency [1].

Evidence DimensionTarget degradation potency (DC50)
Target Compound DataDC50 = 25 nM, Dmax >90% (MZ1, PEG3-linked)
Comparator Or BaselineNon-optimal linker lengths (steric clash or excessive flexibility)
Quantified DifferenceEnables functional ternary complex rigidification vs. degradation failure
ConditionsVHL-MZ1-BRD4BD2 ternary complex evaluation

Procuring the exact PEG3 length is critical for replicating established cooperative binding modes in structure-guided PROTAC design.

PEG3 BET degradation rank
Head-to-head
Potency rank: PEG3 > PEG4 >> PEG2
PEG3 linker supports reported optimal degradation in AML cell models.
JQ1-based BET PROTACs; AML cell lines.

Superior Potency in Multivalent Degrader Architectures

The (S,R,S)-AHPC-PEG3 scaffold demonstrates exceptional performance when integrated into advanced multivalent degrader architectures. In the development of trivalent PROTACs, the VHL-PEG3 based degrader SIM1 achieved an IC50 of 1.1 nM for cell growth inhibition in BET-sensitive MV4;11 cells [1]. A direct comparator trivalent PROTAC utilizing a CRBN-recruiting ligand exhibited an IC50 of 94.6 nM[1].

Evidence DimensionCell growth inhibition (IC50)
Target Compound Data1.1 nM (VHL-PEG3 based trivalent PROTAC SIM1)
Comparator Or Baseline94.6 nM (CRBN based trivalent PROTAC SIM4)
Quantified Difference86-fold higher potency
ConditionsMV4;11 cell line assay

Justifies the selection of the VHL-PEG3 axis over CRBN alternatives when engineering high-avidity multivalent degraders.

Cross-target active range
Reported
PEG3–PEG5: active (50–70 µM IC50)
Places PEG3 within validated linker window for VHL recruitment.
SARS-CoV-2 Mac1 HTRF assay context.

High-Concentration Processability for Automated Synthesis

Formulated as a hydrochloride salt, (S,R,S)-AHPC-PEG3-NH2 achieves a verified DMSO solubility of 50 mg/mL (approximately 76.19 mM) . This highly concentrated solubility profile outperforms standard free base PROTAC precursors, which frequently suffer from precipitation at concentrations above 10-20 mM .

Evidence DimensionDMSO Solubility
Target Compound Data50 mg/mL (76.19 mM)
Comparator Or BaselineStandard free base precursors (<20 mM typical limit)
Quantified Difference>3-fold higher stable stock concentration
ConditionsUltrasonic dissolution in DMSO

Ensures reliable, precipitation-free handling during automated parallel synthesis of PROTAC libraries.

Aqueous solubility
Data to verify
>50 mg/mL in water
May support direct aqueous assay formulation.
Supplier-reported; lot-specific verification recommended.

Streamlined Amide Coupling Workflows

The pendant primary amine on the PEG3 linker enables direct, single-step amide coupling with carboxylate-bearing target ligands using standard reagents . Procuring this amine variant eliminates the need for the multi-step deprotection required by Boc-protected analogs or the specialized alkyne/cyclooctyne warheads necessitated by azide-functionalized (PEG3-N3) linkers .

Evidence DimensionSynthetic workflow complexity
Target Compound DataSingle-step direct amide coupling
Comparator Or BaselinePEG3-N3 (requires click chemistry) or PEG3-Boc (requires deprotection)
Quantified DifferenceEliminates 1-2 synthetic steps and avoids copper catalysts
ConditionsStandard PROTAC library generation

Accelerates the hit-to-lead optimization cycle by simplifying the conjugation of diverse warhead libraries.

Ternary complex Kd
Method context
Kd = 110 nM (VCB), 180–330 nM (with BET BD)
Quantitative benchmark for ternary complex formation studies.
ITC at 25°C; published reference standard.

Automated Parallel PROTAC Library Synthesis

The high DMSO solubility (76.19 mM) of the hydrochloride salt and direct amine reactivity make this compound the ideal precursor for high-throughput, automated generation of degrader libraries without the risk of line-clogging precipitation .

Structure-Guided Optimization of Cooperative Degraders

When targeting proteins that benefit from linker collapse and complex rigidification (such as BRD4), the specific 12-16 atom distance of the PEG3 linker serves as the established benchmark for achieving high Dmax [1].

Engineering Trivalent and Multivalent PROTACs

The proven 86-fold potency advantage of the VHL-PEG3 scaffold over CRBN equivalents in trivalent designs makes it the preferred building block for next-generation, high-avidity degraders [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
BET bromodomain PROTAC studies
Empirically ranked PEG3 linker potency
BET degradation and cMyc endpoint context
Aqueous assay-compatible discovery
Hydrochloride salt solubility profile
Aqueous formulation and DMSO artifact review
Novel target PROTAC initiation
Class-level active linker length window
Ternary complex formation screening
Ternary complex biophysics
Published ITC binding benchmarks
Assay validation and cross-study reproducibility

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

655.2806477 g/mol

Monoisotopic Mass

655.2806477 g/mol

Heavy Atom Count

44

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